VCE-004.8
CAS No.: 1818428-24-8
Cat. No.: VC7953868
Molecular Formula: C28H35NO3
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1818428-24-8 |
---|---|
Molecular Formula | C28H35NO3 |
Molecular Weight | 433.6 g/mol |
IUPAC Name | 5-(benzylamino)-4-hydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylcyclohexa-3,5-diene-1,2-dione |
Standard InChI | InChI=1S/C28H35NO3/c1-5-6-8-13-22-25(29-17-20-11-9-7-10-12-20)27(31)24(28(32)26(22)30)23-16-19(4)14-15-21(23)18(2)3/h7,9-12,16,21,23,29,31H,2,5-6,8,13-15,17H2,1,3-4H3/t21-,23+/m0/s1 |
Standard InChI Key | CGGGAXJIRQSRPH-JTHBVZDNSA-N |
Isomeric SMILES | CCCCCC1=C(C(=C(C(=O)C1=O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O)NCC3=CC=CC=C3 |
SMILES | CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3 |
Canonical SMILES | CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3 |
Introduction
Chemical and Pharmacological Profile of VCE-004.8
Structural Characteristics and Synthesis
VCE-004.8 (CAS# 1818428-24-8) is synthesized through chemical modification of cannabidiol, introducing an aminoquinone moiety to enhance bioavailability and target engagement . Its molecular formula is , with a molecular weight of 433.58 g/mol . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (230.64 mM), facilitating its use in preclinical models .
Table 1: Key Chemical Properties of VCE-004.8
Property | Value |
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CAS Number | 1818428-24-8 |
Molecular Formula | |
Molecular Weight | 433.58 g/mol |
Solubility (DMSO) | 100 mg/mL |
Storage Conditions | -20°C |
Mechanisms of Action
VCE-004.8 engages three primary pathways:
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PPARγ Agonism: Activation of PPARγ modulates inflammatory responses and enhances insulin sensitivity, contributing to its anti-inflammatory and metabolic effects .
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CB2 Receptor Activation: CB2 agonism suppresses neuroinflammation by reducing microglial activation and cytokine release .
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PHD Inhibition: By inhibiting PHD1 and PHD2, VCE-004.8 stabilizes HIF-1α and HIF-2α, mimicking hypoxia to promote angiogenesis and tissue repair .
Preclinical Efficacy in Neuroinflammatory Diseases
Multiple Sclerosis (MS)
In experimental autoimmune encephalomyelitis (EAE) and Theiler’s murine encephalomyelitis virus (TMEV) models, VCE-004.8 (10–20 mg/kg) reduced demyelination, axonal damage, and immune cell infiltration . The compound downregulated pro-inflammatory genes (e.g., , ) while upregulating anti-inflammatory mediators like arginase-1 in microglia . HIF stabilization further enhanced oligodendrocyte migration and VEGF-driven angiogenesis, critical for remyelination .
Table 2: Key Findings in MS Models
Model | Dose | Outcome | Citation |
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EAE (Mice) | 20 mg/kg | ↓ Demyelination, ↓ IL-17, ↑ Arginase-1 | |
TMEV (Mice) | 10 mg/kg | ↓ Axonal damage, ↓ Chemokine expression |
Ischemic Stroke
In a transient middle cerebral artery occlusion (MCAO) model, VCE-004.8 administered intraperitoneally (10–20 mg/kg) at reperfusion onset or 4 hours post-stroke reduced infarct volume by 40–50% . The compound preserved blood-brain barrier (BBB) integrity, evidenced by decreased IgG extravasation and matrix metalloproteinase-9 (MMP-9) activity . Behavioral outcomes improved, with treated mice showing enhanced motor function in rotarod and grip strength tests .
Metabolic and Anti-Obesity Effects
Adipogenesis and Glucose Homeostasis
In high-fat diet (HFD) mice, VCE-004.8 (20 mg/kg/day for 3 weeks) attenuated weight gain by 30%, reduced adipocyte volume, and improved glucose tolerance . Plasma leptin levels decreased, while adiponectin and incretins (GLP-1, GIP) increased, suggesting enhanced insulin sensitivity .
Table 3: Metabolic Parameters in HFD Mice
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